methyl 3-(2,3-dimethoxyphenyl)-3-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2,3-dimethoxyphenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of hydroxy esters It is characterized by the presence of a hydroxy group (-OH) and an ester functional group (-COOCH3) attached to a propanoate backbone, with a 2,3-dimethoxyphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2,3-dimethoxyphenyl)-3-hydroxypropanoate typically involves the esterification of 3-(2,3-dimethoxyphenyl)-3-hydroxypropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process and reduce the need for corrosive liquid acids.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,3-dimethoxyphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 3-(2,3-dimethoxyphenyl)-3-oxopropanoate.
Reduction: 3-(2,3-dimethoxyphenyl)-3-hydroxypropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(2,3-dimethoxyphenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-(2,3-dimethoxyphenyl)-3-hydroxypropanoate depends on its specific application. In biological systems, it may act as a substrate for enzymes involved in ester hydrolysis or oxidation-reduction reactions. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the enzyme or receptor it interacts with.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-methoxyphenyl)-3-hydroxypropanoate: Similar structure but with a single methoxy group on the phenyl ring.
Methyl 3-(2,4-dimethoxyphenyl)-3-hydroxypropanoate: Similar structure with methoxy groups at different positions on the phenyl ring.
Methyl 3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate: Similar structure with methoxy groups at adjacent positions on the phenyl ring.
Uniqueness
Methyl 3-(2,3-dimethoxyphenyl)-3-hydroxypropanoate is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
300840-19-1 |
---|---|
Molecular Formula |
C12H16O5 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
methyl 3-(2,3-dimethoxyphenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C12H16O5/c1-15-10-6-4-5-8(12(10)17-3)9(13)7-11(14)16-2/h4-6,9,13H,7H2,1-3H3 |
InChI Key |
PVDNNFIGSAHRGG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(CC(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.